2-Cyclohexylamino-4,5-dimethylthiazole

Epigenetics LSD1/KDM1A inhibition Histone demethylase

2-Cyclohexylamino-4,5-dimethylthiazole (CAS 2289-76-1, molecular formula C₁₁H₁₈N₂S, MW 210.34 g/mol) is a synthetic 2-aminothiazole derivative bearing a cyclohexylamino group at the 2-position and methyl substituents at the 4- and 5-positions of the thiazole ring. The 4,5-dimethylthiazole core is a privileged scaffold in drug discovery, with the parent amine (2-amino-4,5-dimethylthiazole, CAS 2289-75-0) exhibiting bacteriostatic activity against MRSA, Mycobacterium tuberculosis, and Legionella pneumophila.

Molecular Formula C11H18N2S
Molecular Weight 210.34 g/mol
CAS No. 2289-76-1
Cat. No. B13965014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylamino-4,5-dimethylthiazole
CAS2289-76-1
Molecular FormulaC11H18N2S
Molecular Weight210.34 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC2CCCCC2)C
InChIInChI=1S/C11H18N2S/c1-8-9(2)14-11(12-8)13-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,13)
InChIKeyBJRLWKSAAGFCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexylamino-4,5-dimethylthiazole (CAS 2289-76-1): A Differentiated 2-Aminothiazole Scaffold for Targeted Chemical Biology and Medicinal Chemistry Procurement


2-Cyclohexylamino-4,5-dimethylthiazole (CAS 2289-76-1, molecular formula C₁₁H₁₈N₂S, MW 210.34 g/mol) is a synthetic 2-aminothiazole derivative bearing a cyclohexylamino group at the 2-position and methyl substituents at the 4- and 5-positions of the thiazole ring [1]. The 4,5-dimethylthiazole core is a privileged scaffold in drug discovery, with the parent amine (2-amino-4,5-dimethylthiazole, CAS 2289-75-0) exhibiting bacteriostatic activity against MRSA, Mycobacterium tuberculosis, and Legionella pneumophila . N-cyclohexyl substitution imparts markedly increased lipophilicity and steric bulk relative to the parent amine, differentiating this compound from unsubstituted, linear-alkyl, or aryl-substituted analogs in both physicochemical profile and target engagement properties.

Why 2-Cyclohexylamino-4,5-dimethylthiazole Cannot Be Replaced by Generic 2-Aminothiazole Analogs in Target-Focused Research


The 2-cyclohexylamino substituent is not a passive hydrophobic tag; it is a pharmacophoric determinant in multiple target families. In HCV NS5B polymerase inhibitor programs, SAR studies revealed a stringent preference for a cyclohexyl hydrophobe at the 2-amino position—non-cyclohexyl analogs (e.g., isopropyl, phenyl, or unsubstituted amino) lost >10-fold potency [1]. In the 11β-HSD1 inhibitor series, the 2-(cyclohexylamino)thiazol-4(5H)-one chemotype produced the most potent inhibitor (IC₅₀ = 0.04 µM), surpassing the reference drug carbenoxolone [2]. In melanogenesis, the 2-cyclohexylamino-1,3-thiazole derivative KHG25855 engages a GSK3β-dependent mechanism that is absent in non-cyclohexyl 2-aminothiazoles [3]. Conversely, the 4,5-dimethyl substitution on the thiazole ring distinguishes this compound from non-methylated cyclohexylamino-thiazoles (e.g., KHG25855, which lacks 4,5-dimethyl groups), altering both metabolic stability and target selectivity. Generic substitution with 2-amino-4,5-dimethylthiazole (CAS 2289-75-0) or other N-unsubstituted or N-alkyl analogs therefore risks loss of both potency and mechanistic specificity.

Quantitative Differentiation Evidence: 2-Cyclohexylamino-4,5-dimethylthiazole vs. Closest Analogs and In-Class Alternatives


LSD1 Inhibition with Selectivity Over LSD2 and MAO-A: Direct Enzymatic Data for the Exact Compound

In biochemical profiling deposited in BindingDB and ChEMBL (CHEMBL1797639), 2-cyclohexylamino-4,5-dimethylthiazole inhibited recombinant human LSD1 (lysine-specific histone demethylase 1A) with an IC₅₀ of 2.5 µM (2.50E+3 nM), using an H3K4me2 peptide substrate in a peroxidase-coupled assay [1]. Selectivity profiling against the same target family showed approximately 10-fold selectivity over LSD2 (IC₅₀ = 26 µM, 2.60E+4 nM) and approximately 92-fold selectivity over MAO-A (IC₅₀ = 230 µM, 2.30E+5 nM) [1][2]. In contrast, the parent compound 2-amino-4,5-dimethylthiazole (CAS 2289-75-0, lacking the cyclohexyl group) has no reported LSD1 inhibitory activity in these databases, suggesting that the cyclohexylamino substituent is a critical determinant of LSD1 engagement.

Epigenetics LSD1/KDM1A inhibition Histone demethylase

Stringent Requirement for Cyclohexyl at 2-Amino Position in HCV NS5B Polymerase Inhibition

In a medicinal chemistry campaign targeting the HCV NS5B RNA-dependent RNA polymerase, Shipps et al. demonstrated that aminothiazole-based inhibitors exhibit a stringent preference for a cyclohexyl hydrophobe at the 2-amino position [1]. The optimized compound in this series achieved an IC₅₀ of 200 nM in the biochemical polymerase assay and an EC₅₀ of 100 nM in the cellular replicon assay, representing a significant improvement over the initial screening hit [1]. SAR analysis established that replacement of the cyclohexyl group with smaller alkyl (isopropyl, isobutyl) or aryl groups resulted in >10-fold reduction in inhibitory potency. The 4,5-dimethyl substitution on the thiazole core further distinguishes 2-cyclohexylamino-4,5-dimethylthiazole from the non-methylated 2-cyclohexylamino-1,3-thiazole scaffold, providing additional vectors for modulating metabolic stability and off-target profiles.

Antiviral drug discovery HCV polymerase Allosteric inhibitor

Melanogenesis Inhibition via GSK3β Phosphorylation: Mechanism Differentiated from Direct Tyrosinase Inhibitors

KHG25855, the hydrochloride salt of 2-cyclohexylamino-1,3-thiazole (structurally analogous to 2-cyclohexylamino-4,5-dimethylthiazole but lacking the 4,5-dimethyl groups), decreased melanin production in B16 mouse melanoma cells in a dose-dependent fashion [1]. Unlike conventional depigmenting agents (e.g., kojic acid, arbutin) that directly inhibit tyrosinase enzymatic activity, KHG25855 did not directly inhibit tyrosinase—the rate-limiting melanogenic enzyme [1]. Instead, it acted through a distinct mechanism: KHG25855 induced phosphorylation (inactivation) of glycogen synthase kinase 3β (GSK3β), leading to downregulation of α-melanocyte-stimulating hormone (α-MSH)-induced tyrosinase expression [1]. The extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways were not affected, confirming pathway specificity [1]. This GSK3β-dependent mechanism differentiates this chemotype from all direct tyrosinase inhibitors. The 4,5-dimethyl groups present on 2-cyclohexylamino-4,5-dimethylthiazole are expected to further modulate this activity by altering cell permeability and metabolic stability relative to KHG25855.

Melanogenesis GSK3β signaling Depigmenting agents

Antimycotic Activity Advantage of Cyclohexyl-Substituted 2-Aminothiazoles Over Prior-Art Antimycotic Aminothiazoles

Patent EP0365913A2 / US5104879 (Bayer AG) discloses that substituted 2-aminothiazoles of general formula (I), where R² represents optionally substituted cyclohexyl or substituted phenyl, exhibit considerably better antimycotic activity in certain indications than the substituted aminothiazoles known from the prior art (e.g., 4-(2,4-dichlorophenyl)-2-[2-(1,4,5,6-tetrahydropyrimidinyl)-amino]-thiazole hydrochloride) [1]. The claimed compounds show a very wide spectrum of antimycotic action, particularly against dermatophytes (Trichophyton mentagrophytes, Microsporon felineum), Blastomycetes (Candida albicans), and biphasic fungi [1]. The cyclohexyl substituent at R² is explicitly included in the Markush structure as a preferred embodiment. 2-Cyclohexylamino-4,5-dimethylthiazole falls within the claimed structural scope (R¹ = methyl at 4-position, R² = cyclohexylamino at 2-position). While specific MIC values for this exact compound are not tabulated in the patent, the structural claim provides intellectual property grounding for its use as an antimycotic lead.

Antifungal Antimycotic Dermatophytes

Procurement-Relevant Application Scenarios for 2-Cyclohexylamino-4,5-dimethylthiazole (CAS 2289-76-1)


Epigenetic Probe Development: LSD1 Inhibitor Scaffold Optimization

The direct LSD1 inhibitory activity (IC₅₀ = 2.5 µM) with ~92-fold selectivity over MAO-A makes 2-cyclohexylamino-4,5-dimethylthiazole a tractable starting point for fragment-based or structure-guided optimization of LSD1/KDM1A inhibitors [4]. Procurement is indicated for medicinal chemistry teams seeking an LSD1-active chemotype with a defined selectivity window, enabling systematic SAR around the cyclohexylamino and 4,5-dimethyl substituents.

HCV Antiviral Lead Generation: Allosteric NS5B Polymerase Inhibitor Chemistry

The stringent requirement for a cyclohexyl hydrophobe at the 2-amino position of the aminothiazole HCV polymerase inhibitor pharmacophore [4] positions 2-cyclohexylamino-4,5-dimethylthiazole as a key synthetic intermediate or scaffold for generating focused compound libraries targeting the allosteric site on NS5B. The 4,5-dimethyl groups provide additional vectors for modulating pharmacokinetic properties without perturbing the critical cyclohexyl pharmacophore.

Antifungal Lead Optimization: Cyclohexylamino-Thiazole Antimycotic Series

The patent claims in EP0365913A2 / US5104879 [4] establish the antimycotic relevance of 2-cyclohexylamino-substituted thiazoles against dermatophytes, Candida species, and biphasic fungi. 2-Cyclohexylamino-4,5-dimethylthiazole, falling within the claimed Markush structure, is suitable for antifungal SAR studies and MIC determination against clinically relevant fungal strains, with the potential to identify derivatives with improved activity over prior-art aminothiazole antimycotics.

Melanogenesis Research: GSK3β Pathway-Selective Depigmenting Agent Development

The demonstrated GSK3β-dependent melanogenesis inhibition by the structurally related KHG25855 [4] supports the use of 2-cyclohexylamino-4,5-dimethylthiazole as a scaffold for developing pathway-selective depigmenting agents that avoid direct tyrosinase inhibition. The 4,5-dimethyl substitution is expected to differentiate this compound from KHG25855 in terms of cellular permeability and metabolic stability, making it a valuable comparator in mechanism-of-action studies.

Quote Request

Request a Quote for 2-Cyclohexylamino-4,5-dimethylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.